N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-[(4-fluorophenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O2S2/c21-15-7-5-13(6-8-15)10-26-11-16-12-27-20(22-16)23-19(24)18-9-14-3-1-2-4-17(14)25-18/h1-9,12H,10-11H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGKQEFTIBCKKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=NC(=CS3)CSCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)benzofuran-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the reaction of a thiourea derivative with a haloketone under acidic conditions .
The benzofuran moiety can be synthesized via the cyclization of ortho-hydroxyaryl ketones. The final step involves coupling the thiazole and benzofuran units through a nucleophilic substitution reaction, where the fluorobenzyl group is introduced .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitutions can occur at the benzofuran and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzofuran or thiazole rings .
Scientific Research Applications
N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)benzofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a candidate for drug development due to its potential therapeutic properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzofuran moiety may contribute to the compound’s ability to intercalate with DNA or disrupt cellular membranes .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Variations
The compound’s closest analogs differ primarily in the substituents on the thiazole ring and the carboxamide-linked aromatic system. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison
| Compound Name | Key Substituents on Thiazole | Aromatic Carboxamide Core | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|
| N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)benzofuran-2-carboxamide | ((4-fluorobenzyl)thio)methyl | Benzofuran-2-carboxamide | ~399.4 (estimated) | Fluorine-enhanced lipophilicity; thioether |
| N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide | 4-fluorophenyl | 3-Methylbenzofuran-2-carboxamide | ~380.4 | Methyl group enhances steric bulk |
| N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide | 4-(pyridin-3-yl), 4-methylpiperazinyl | Benzamide | ~407.5 | Basic piperazine improves solubility |
| N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(1H-indol-3-yl)propanamide | 4-chlorophenyl | Indole-linked propanamide | ~414.9 | Flexible propanamide chain; indole moiety |
| N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide | 2-((3-methoxybenzyl)amino)-2-oxoethyl | Furan-2-carboxamide | 371.4 | Methoxy group modulates electron density |
Physicochemical and Spectral Properties
- Thermal Stability : Compounds with rigid aromatic systems (e.g., benzofuran or indole cores) exhibit higher melting points (>137°C for guanidine-containing analogs in ) compared to flexible propanamide derivatives (~100–105°C) .
- Solubility : Piperazine or morpholine substituents (e.g., in ’s 4e and 4g) enhance aqueous solubility due to their basicity, whereas fluorinated or chlorinated aromatic systems (e.g., 4-fluorophenyl in ) reduce polarity .
- Spectral Data :
Biological Activity
N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a benzofuran core substituted with a thiazole moiety and a fluorobenzyl group. The incorporation of these functional groups enhances its lipophilicity and potential interactions with various biological targets. The thiazole ring is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications in the thiazole ring and the presence of electron-donating groups can enhance cytotoxicity.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT116 | 1.61 ± 1.92 | Inhibition of cell proliferation |
| Compound B | A-431 | 1.98 ± 1.22 | Induction of apoptosis |
| This compound | MCF7 | TBD | TBD |
Antiviral Activity
Thiazole derivatives have also been explored for their antiviral properties. Research indicates that compounds with similar structures can inhibit viral replication by targeting specific enzymes involved in the viral life cycle. For example, modifications at the C-2 and N-3 positions of thiazole scaffolds have shown enhanced activity against retroviruses.
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : The compound may interact with key enzymes, inhibiting their activity and disrupting metabolic pathways.
- Receptor Modulation : It could bind to specific receptors, altering their signaling pathways and leading to cellular responses such as apoptosis or cell cycle arrest.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in cancer cells, leading to cell death.
Case Studies
-
Cytotoxicity Against Cancer Cell Lines :
- A study conducted on various thiazole derivatives demonstrated that certain substitutions significantly increased cytotoxicity against MCF7 breast cancer cells. The presence of a fluorobenzyl group was correlated with enhanced lipophilicity and improved membrane permeability.
-
Antiviral Efficacy :
- In vitro assays showed that derivatives similar to this compound exhibited significant antiviral activity against HIV by inhibiting reverse transcriptase, showcasing the potential for developing new antiviral therapies.
Q & A
Basic: What synthetic methodologies are recommended for the preparation of N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)benzofuran-2-carboxamide, and how do reaction conditions impact yield?
Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves:
- Step 1: Reacting 4-fluorobenzyl mercaptan with a methylthio-containing intermediate (e.g., chloromethyl thiazole) in the presence of a base like potassium carbonate to form the thioether linkage .
- Step 2: Coupling the thiazole intermediate with benzofuran-2-carboxamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Optimization: Reaction temperature (e.g., reflux in ethanol or THF) and stoichiometric ratios of reagents significantly influence yield. For example, shows yields ranging from 3% to 75% depending on solvent polarity and catalyst selection .
Advanced: How can researchers address low yields during thiazole ring formation in the synthesis of this compound?
Answer:
Low yields in thiazole formation often stem from steric hindrance or competing side reactions. Methodological improvements include:
- Microwave-assisted synthesis: Reduces reaction time and improves regioselectivity .
- Catalytic systems: Use of palladium or copper catalysts to enhance cyclization efficiency .
- Solvent optimization: Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates, as demonstrated in for similar thiadiazole syntheses .
Basic: What spectroscopic and chromatographic techniques are essential for structural confirmation?
Answer:
- 1H/13C NMR: Critical for verifying the thiazole ring (δ 7.2–8.1 ppm for aromatic protons) and benzofuran moiety (distinct coupling patterns) .
- ESI-MS: Validates molecular weight (e.g., [M+H]+ peaks) and detects impurities .
- X-ray crystallography: Resolves crystal packing and hydrogen bonding networks, as shown in for analogous thiazole-carboxamides .
Advanced: How do structural modifications (e.g., fluorobenzyl substitution) influence biological activity?
Answer:
- Fluorine positioning: The 4-fluorobenzyl group enhances lipophilicity and metabolic stability, improving membrane permeability ( highlights trifluoromethyl groups' role in pharmacokinetics) .
- Thioether vs. sulfone: Replacing the thioether with a sulfone group may alter target binding affinity, as seen in COX inhibition studies ( ) .
- SAR studies: Systematic replacement of the benzofuran ring with benzothiazole () or pyridine ( ) can reveal activity trends against specific enzymes or receptors .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Answer:
- Standardized assays: Use consistent cell lines (e.g., MCF-7 for anticancer studies) and control compounds (e.g., cisplatin in ) to minimize variability .
- Dose-response curves: Analyze EC50/IC50 values across multiple replicates to identify outliers.
- Meta-analysis: Compare results with structurally similar compounds, such as nitazoxanide derivatives ( ), to contextualize activity discrepancies .
Basic: What in vitro models are suitable for preliminary biological evaluation?
Answer:
- Antimicrobial: Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models, as validated for thiazole derivatives in .
- Anticancer: NCI-60 cell line panel or patient-derived xenograft (PDX) models, given the compound's structural similarity to apoptosis-inducing agents in .
- Enzyme inhibition: PFOR (pyruvate:ferredoxin oxidoreductase) assays, leveraging insights from on thiazole-carboxamide interactions .
Advanced: How can molecular docking predict interactions with target enzymes like PFOR?
Answer:
- Ligand preparation: Optimize the protonation state of the benzofuran-carboxamide moiety using tools like Schrödinger’s LigPrep.
- Docking software: AutoDock Vina or Glide to simulate binding poses, referencing ’s hydrogen bonding patterns (N–H···N interactions) .
- Validation: Compare predicted binding energies with experimental IC50 values from enzymatic assays.
Advanced: What analytical strategies validate hydrogen bonding in the crystal structure?
Answer:
- X-ray diffraction: Resolve intermolecular interactions (e.g., N–H···N and C–H···F bonds) as shown in ’s centrosymmetric dimers .
- DFT calculations: Simulate electrostatic potential maps to identify electron-deficient regions participating in hydrogen bonds.
- IR spectroscopy: Detect NH stretching vibrations (3275–3450 cm⁻¹) and validate bond angles .
Basic: What are the solubility and stability profiles under physiological conditions?
Answer:
- Solubility: LogP values (~2.6, ) suggest moderate lipophilicity; use DMSO for in vitro studies .
- Stability: Monitor degradation via HPLC under varying pH (e.g., pH 7.4 PBS) and temperatures (4°C vs. 25°C).
- Light sensitivity: Store in amber vials if benzofuran shows UV-induced isomerization.
Advanced: How can computational models predict ADMET properties?
Answer:
- Software tools: Use SwissADME or ADMET Predictor to estimate:
- Absorption: High permeability (Caco-2 > 5 × 10⁻⁶ cm/s) due to moderate logP.
- Metabolism: CYP3A4/2D6 susceptibility predicted via substrate similarity to ’s trifluoromethyl analogs .
- Toxicity: Ames test predictions for mutagenicity using structural alerts (e.g., thiazole rings).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
